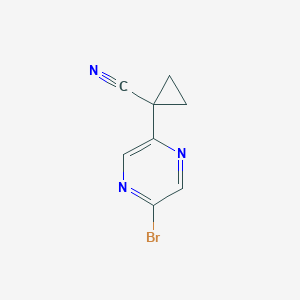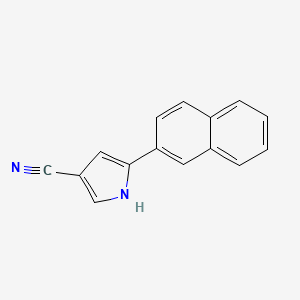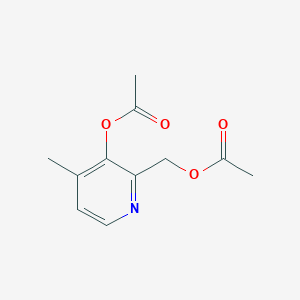
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-(difluoromethyl)aniline with formaldehyde and a suitable catalyst to form the quinoline ring system. The reaction conditions typically include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are often necessary to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, malaria, and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or interfere with the replication of pathogens. The compound’s difluoromethyl group can enhance its binding affinity to target proteins, leading to increased potency and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Quinolone: A widely studied quinoline derivative with significant biological activity.
2-Methylquinoline: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
8-Hydroxyquinoline: Used as a chelating agent and in the treatment of metal poisoning.
Uniqueness
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one is unique due to the presence of both an aminomethyl and a difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H10F2N2O |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
6-(aminomethyl)-2-(difluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10F2N2O/c12-11(13)9-4-10(16)7-3-6(5-14)1-2-8(7)15-9/h1-4,11H,5,14H2,(H,15,16) |
Clé InChI |
FWXCZNZKOSAOSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CN)C(=O)C=C(N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)






![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)



